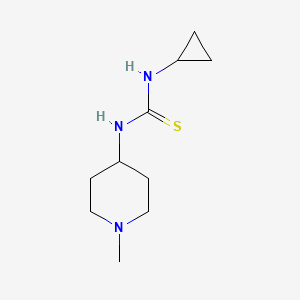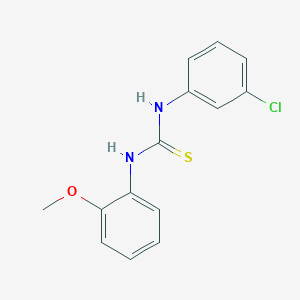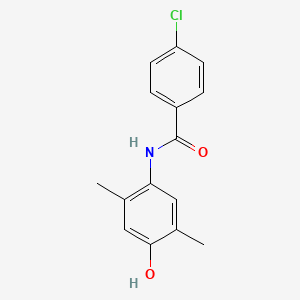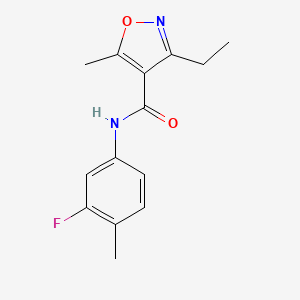![molecular formula C15H20N4OS B5879011 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can reduce inflammation and pain in animal models of arthritis. It has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine in lab experiments is its potential applications in the field of medicinal chemistry. It has shown promising results in preclinical studies and may have therapeutic potential for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the pharmacological effects of this compound.
Orientations Futures
There are several future directions for the research of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine. One direction is to further investigate its mechanism of action and pharmacological effects. This will provide a better understanding of its potential therapeutic applications. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, future studies can focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can be achieved through a multi-step reaction process. The first step involves the reaction between 4-phenyl-3-ethyl-5-thiocyanatomethyl-1,2,4-triazole and morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine.
Applications De Recherche Scientifique
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine has shown potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of certain cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
4-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-21-15-17-16-14(12-18-8-10-20-11-9-18)19(15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVKIFAMWJEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)


![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)
![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)


![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)